molecular formula C26H38O B14410884 1-Phenoxy-2-tetradecylbenzene CAS No. 84230-10-4

1-Phenoxy-2-tetradecylbenzene

Cat. No.: B14410884
CAS No.: 84230-10-4
M. Wt: 366.6 g/mol
InChI Key: QSYJZZGWEQCDGS-UHFFFAOYSA-N
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Description

Contextualization within Aryl Ether Chemistry

Aryl ethers are pivotal motifs found in numerous natural products, pharmaceuticals, and advanced materials. sioc-journal.cn Their synthesis has traditionally been achieved through methods like the Williamson ether synthesis, which involves the reaction of an alcohol with an aryl halide. fiveable.me More contemporary approaches focus on atom- and step-efficient methods such as the dehydrogenative coupling of phenols and alcohols or C-H activation. sioc-journal.cn

The ether linkage in aryl ethers imparts a degree of chemical stability and influences the molecule's conformation and electronic properties. fiveable.me The presence of the aromatic ring allows for further functionalization through electrophilic aromatic substitution reactions. fiveable.me The oxidation of alkyl aryl ethers is also a significant area of study. acs.org The stability of the aryl ether bond is a key consideration in various applications, and in some fields, such as polymer electrolytes for energy devices, research has focused on developing aryl ether-free polymers due to the instability of this bond under high pH conditions. rsc.org

Significance of Long-Chain Alkylated Aromatic Compounds

Long-chain alkylated aromatic compounds are of substantial industrial and scientific importance. Linear alkylbenzenes (LABs), for instance, are high-volume industrial chemicals primarily used as precursors in the manufacturing of linear alkylbenzene sulfonate (LAS) surfactants, which are key ingredients in detergents and cleaners. nih.govnih.gov The biodegradability of these compounds is a crucial factor, with a preference for linear alkyl chains. nih.gov

Beyond industrial applications, long-chain alkylated aromatic compounds are significant in the field of geology and petroleum chemistry. earthdoc.orgearthdoc.org They are found in crude oils and sedimentary rocks and can serve as molecular biomarkers to provide insights into oil-source correlations and the maturity of petroleum systems. earthdoc.orgearthdoc.org The distribution and structure of these compounds can reveal information about the microbial communities present during sediment deposition. earthdoc.org

The alkylation of aromatic compounds, often achieved through Friedel-Crafts reactions, is a fundamental process in organic chemistry. chemcess.com For example, the alkylation of benzene (B151609) with long-chain olefins is a key step in producing the precursors for surfactants. chemcess.com

Research Landscape of 1-Phenoxy-2-tetradecylbenzene Analogues

While direct research on this compound is limited, the study of its analogues provides insight into its potential characteristics and reactivity. Analogues can be considered by varying the alkyl chain length or the substitution pattern on the aromatic rings.

For instance, 1-phenoxy-2-propanol (B149627) is a well-studied glycol ether used as a solvent and coalescing agent. Its synthesis involves the reaction of phenol (B47542) with propylene (B89431) oxide. Research on this smaller analogue includes studies on its physical properties, synthesis, and applications.

Other related structures include substituted phenoxybenzene derivatives. The introduction of different functional groups, such as nitro groups (e.g., 1-nitro-2-phenoxybenzene), significantly alters the electronic properties and reactivity of the molecule. chemeo.com Research into such analogues often focuses on their synthesis, reaction mechanisms, and potential as building blocks for more complex molecules. acs.orgchemicalbook.com Studies on compounds like 2-phenoxy-1-phenylpropane-1,3-diol (B6335120) serve as models for understanding the catalytic cleavage of the ether bond, a crucial reaction in biomass conversion.

The table below presents data for some analogues to provide a comparative context.

Table 2: Comparative Data of this compound Analogues

Compound Name CAS Number Molecular Formula Key Structural Difference from Target
Tetradecylbenzene (B74307) 1459-10-5 C₂₀H₃₄ Lacks the phenoxy group
1-Phenoxy-2-propanol 770-35-4 C₉H₁₂O₂ Short propanol (B110389) chain instead of tetradecylbenzene
2-Chlorodiphenyl ether 34883-43-7 C₁₂H₉ClO Chlorine atom instead of tetradecyl group
1-Nitro-2-phenoxybenzene 2216-12-8 C₁₂H₉NO₃ Nitro group instead of tetradecyl group

Data compiled from various chemical databases. chemeo.comchemicalbook.comchemsrc.com

The research on these varied but structurally related molecules underscores the diverse applications and scientific interest in the broader family of phenoxyalkylbenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84230-10-4

Molecular Formula

C26H38O

Molecular Weight

366.6 g/mol

IUPAC Name

1-phenoxy-2-tetradecylbenzene

InChI

InChI=1S/C26H38O/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-24-20-17-18-23-26(24)27-25-21-15-13-16-22-25/h13,15-18,20-23H,2-12,14,19H2,1H3

InChI Key

QSYJZZGWEQCDGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 1 Phenoxy 2 Tetradecylbenzene

Advanced Strategies for Aryl Ether Bond Formation

The creation of the phenoxy-benzene bond is a critical step in the synthesis of 1-phenoxy-2-tetradecylbenzene. This can be envisioned as the coupling between a phenol (B47542) derivative (like 2-tetradecylphenol) and an aryl halide or by direct C-H functionalization.

Transition Metal-Catalyzed Carbon-Oxygen Coupling Reactions

Transition metal catalysis has revolutionized the formation of C-O bonds, offering milder conditions and broader substrate scopes compared to classical methods. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, which has been successfully adapted for etherification. organic-chemistry.orgorganic-chemistry.org

Ullmann Condensation: The Ullmann reaction is a classic method for forming diaryl ethers, typically involving the coupling of a phenol with an aryl halide in the presence of a stoichiometric or catalytic amount of copper. google.com Traditional conditions were often harsh, requiring high temperatures and polar, high-boiling solvents like pyridine (B92270) or DMF. google.com However, modern advancements have introduced the use of ligands and specialized bases to facilitate the reaction under milder conditions. organic-chemistry.orgacs.org

The generally accepted mechanism involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) species yields the diaryl ether and regenerates the active copper catalyst. The use of cesium carbonate (Cs₂CO₃) as a base and inexpensive ligands like salicylaldoxime (B1680748) has been shown to greatly accelerate the coupling of aryl bromides and iodides with phenols. google.comorganic-chemistry.orgacs.org

For the synthesis of this compound, a potential route involves the Ullmann coupling of 2-tetradecylphenol with bromobenzene (B47551). The steric hindrance from the ortho-tetradecyl group could present a challenge, but ligand-accelerated protocols are designed to overcome such limitations.

EntryAryl HalidePhenolCatalyst/LigandBaseSolventTemp (°C)Yield (%)Ref
1BromobenzenePhenolCu₂O (5 mol%) / Salicylaldoxime (10 mol%)Cs₂CO₃CH₃CN8196 organic-chemistry.org
21-Iodo-2-methylbenzenePhenolCu₂O (5 mol%) / Salicylaldoxime (10 mol%)Cs₂CO₃CH₃CN8192 organic-chemistry.org
34-NitrochlorobenzenePhenolCuO-NPs (3 mol%)KOHDMAcRT87 mdpi.com
4Bromobenzene2,6-DimethylphenolCu₂O (5 mol%) / Dimethylglyoxime (10 mol%)Cs₂CO₃CH₃CN8189 organic-chemistry.org

Buchwald-Hartwig C-O Coupling: Originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been adapted for the synthesis of aryl ethers. organic-chemistry.org These palladium-catalyzed reactions typically employ specialized phosphine (B1218219) ligands that facilitate the key steps of oxidative addition and reductive elimination. wuxiapptec.com The catalytic cycle is initiated by the formation of an active Pd(0) complex, which reacts with the aryl halide. Subsequent reaction with the alcohol or phenol, promoted by a base, leads to the desired ether. nih.gov

Recent developments have produced ligands that are effective for coupling unactivated aryl chlorides and can tolerate a wide range of functional groups under mild conditions (room temperature to 60 °C). nih.gov For instance, the use of bulky di-1-adamantyl-substituted bipyrazolylphosphine ligands allows for the efficient coupling of various aryl halides with primary alcohols. organic-chemistry.org The synthesis of this compound via this method would involve coupling 2-tetradecylphenol with an aryl halide like bromobenzene or chlorobenzene, using a suitable palladium precatalyst and phosphine ligand system.

EntryAryl HalideAlcohol/PhenolCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)Ref
14-Chlorobenzonitrilen-ButanolPd₂(dba)₃ (1.0)L2 (2.0)NaOtBu4095 nih.gov
21-Bromo-4-t-butylbenzenen-ButanolPd(OAc)₂ (2.0)L8 (4.8)NaOtBu10094 nih.gov
31-Chloro-4-methoxybenzenen-ButanolPd(OAc)₂ (2.0)L8 (4.8)NaOtBu10085 nih.gov
42-BromopyridineBenzyl AlcoholPd₂(dba)₃ (0.5)L2 (1.2)NaOtBuRT95 nih.gov

Dehydrogenative Coupling Approaches

Dehydrogenative coupling represents an atom-economical approach to aryl ether synthesis by forming C-O bonds through the direct functionalization of C-H bonds. This avoids the need for pre-functionalized starting materials like aryl halides. These reactions typically involve a transition metal catalyst and an oxidant to facilitate the coupling of a phenol with an arene's C-H bond. While powerful, achieving high regioselectivity on an unactivated benzene (B151609) ring to form a 1,2-disubstituted product like the target molecule remains a significant challenge.

Nucleophilic Aromatic Substitution Under Mild Conditions

Nucleophilic aromatic substitution (SNAr) can also form aryl ethers. This reaction requires an aromatic ring that is "electron-poor," typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a suitable leaving group (like a halide). The reaction proceeds through a negatively charged Meisenheimer complex intermediate. The synthesis of this compound via a standard SNAr pathway is unlikely to be efficient, as the precursor (e.g., 1-halo-2-tetradecylbenzene) lacks the necessary electron-withdrawing groups to activate the ring for nucleophilic attack by a phenoxide.

Stereoselective Synthesis of Phenoxyalkylbenzene Scaffolds

While this compound itself is not chiral, the synthesis of related structures with axial chirality is a topic of current research. Axially chiral diaryl ethers, which exhibit restricted rotation around the C-O bond, are valuable scaffolds in chiral ligands and natural products. acs.orgwiley.com Recent strategies for their enantioselective synthesis often employ a desymmetrization approach. snnu.edu.cnhznu.edu.cn For example, prochiral diaryl ether dicarbaldehydes can undergo catalytic asymmetric reactions, such as N-heterocyclic carbene (NHC)-catalyzed esterification or chiral phosphoric acid-catalyzed reductive amination, to produce enantioenriched axially chiral diaryl ethers with high stereoselectivity. wiley.comrsc.org These advanced methods highlight the potential for precise stereocontrol in the synthesis of complex diaryl ether frameworks.

Regioselective Alkylation in the Synthesis of Long-Chain Phenyl Ethers

A highly practical route to this compound involves the initial synthesis of 2-tetradecylphenol, followed by C-O coupling. The key challenge in this step is achieving high regioselectivity for alkylation at the ortho position of the phenol.

Catalytic Alkylation of Phenols with Long-Chain Olefins

The direct alkylation of phenols with long-chain olefins like 1-tetradecene (B72687) is an atom-efficient method for installing the alkyl group. While traditional Friedel-Crafts alkylation using strong acid catalysts often leads to a mixture of ortho, para, and poly-alkylated products, as well as rearranged alkyl chains, modern catalytic systems offer superior control. orgsyn.org

Rhenium-catalyzed alkylation has emerged as a powerful tool for exclusive ortho-mono-alkylation. Using dirhenium decacarbonyl (Re₂(CO)₁₀) as a catalyst, phenols react with terminal alkenes to give only the ortho-alkylated products in good to excellent yields. orgsyn.orgresearchgate.net A key feature of this method is that the reaction stops after the first alkylation, preventing the formation of di-alkylated species. orgsyn.org The hydroxyl group is essential for this reactivity, as anisole (B1667542) (methoxybenzene) does not undergo alkylation under the same conditions. orgsyn.org

Another effective method involves catalysis by HBF₄ or AgBF₄. These catalysts promote the hydroarylation of olefins with phenols, showing very high ortho-selectivity. acs.orgnih.gov The reaction is believed to proceed through a concerted transition state where the phenolic proton is transferred to the olefin as the C-C bond forms, directed by the catalyst and the proximal hydroxyl group. nih.gov

EntryPhenolOlefinCatalyst (mol%)SolventTemp (°C)Product(s)Yield (%)Ref
1Phenol1-DeceneRe₂(CO)₁₀ (1.0)Mesitylene150ortho-Decylphenol84 orgsyn.org
2p-Cresol1-OcteneRe₂(CO)₁₀ (1.0)Mesitylene1502-Octyl-4-methylphenol80 orgsyn.org
3PhenolStyreneAgBF₄ (5.0)1,2-DCE100ortho-(1-Phenylethyl)phenol93 nih.gov
4p-MethoxyphenolStyreneHBF₄·OEt₂ (10)1,2-DCE1002-(1-Phenylethyl)-4-methoxyphenol82 nih.gov
5Phenol1,3-ButadieneB(C₆F₅)₃ (5.0)1,2-DCE25ortho-(But-3-en-2-yl)phenol91 nih.gov

Zeolite-Based Catalysis in Alkyl Aromatic Synthesis

The alkylation of aromatic compounds using solid acid catalysts, particularly zeolites, is a cornerstone of the chemical industry, offering environmental and efficiency benefits over traditional liquid acid catalysts. mdpi.comlidsen.com Zeolites are crystalline aluminosilicates with a well-defined microporous structure, providing shape selectivity and tunable acidity. bohrium.com These properties are crucial for directing the synthesis of specific isomers of alkylated aromatics like this compound.

The synthesis of long-chain alkylaromatics, such as linear alkylbenzene (LAB), has been extensively studied using various zeolite catalysts. mdpi.com Zeolites with large pores, such as Zeolite Y, mordenite, and BEA, are particularly effective for the alkylation of aromatic rings with long-chain olefins. mdpi.comlidsen.com For the synthesis of this compound, the starting materials would be diphenyl ether (phenoxybenzene) and an alkylating agent like 1-tetradecene. A patented process describes the highly selective monoalkylation of diphenyl ethers using C8 to C18 alpha-olefins over zeolite catalysts, including ultrastable Y (USY) zeolite, zeolite beta, and MCM-22. google.com This process achieves monoalkylation rates as high as 98-100%, which is a significant advantage over methods that result in polyalkylation. google.com

The catalytic activity is influenced by the zeolite's structure and its acidic properties. For instance, the MWW zeolite structure is noted for its activity in alkylating benzene with olefins, where the reaction occurs on acid sites located on the outer surface half-cavities. lidsen.com The choice of zeolite can significantly impact product distribution and reaction efficiency. Studies on benzene alkylation with 1-dodecene (B91753) showed that HY zeolite was highly selective (97-98%), while HZSM-5 and HZSM-12 had low activity. mdpi.com

Catalyst deactivation is a challenge in these processes, often caused by the formation of "coke" from side reactions like olefin oligomerization or polyalkylation, which can block the zeolite pores or poison the active acid sites. mdpi.com

Table 1: Comparison of Zeolite Catalysts in Aromatic Alkylation

Zeolite TypeAromatic SubstrateAlkylating AgentKey Findings/SelectivityReference
HY ZeoliteBenzene1-DodeceneHigh selectivity to linear alkylbenzene (97-98%). Activity depends on Si/Al ratio. mdpi.com
Ultrastable Y (USY)Diphenyl Ether1-TetradecenePredominantly monoalkylated product (up to 99-100%). google.com
Zeolite Beta (BEA)BenzenePropylene (B89431)Activity is determined by the distribution of acid sites, not just concentration. lidsen.com
MWW (MCM-22)BenzeneEthylene/PropyleneAlkylation occurs on external surface acid sites. lidsen.com

Friedel-Crafts Type Alkylation Studies

The Friedel-Crafts reaction, discovered in 1877, is a fundamental method for attaching substituents to an aromatic ring. Friedel-Crafts alkylation involves the reaction of an aromatic hydrocarbon with an alkylating agent—such as an alkyl halide or an alkene—in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

In the context of synthesizing this compound, this reaction would involve the alkylation of phenoxybenzene with a C14 alkylating agent. The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the alkylating agent to form a carbocation (or a carbocation-like complex), which then attacks the electron-rich phenoxybenzene ring. byjus.com

However, classical Friedel-Crafts alkylation has several limitations:

Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting material. libretexts.org This can lead to a mixture of mono-, di-, and poly-substituted products.

Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to isomers other than the desired product. pressbooks.pub

Substrate Limitations: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing basic substituents like amines (e.g., aniline), which react with the Lewis acid catalyst. libretexts.orgpearson.com

To overcome these issues, alternative catalysts and conditions have been developed. As discussed previously, solid acid catalysts like zeolites can provide higher selectivity for mono-alkylation and reduce waste compared to stoichiometric Lewis acids. google.com

Elucidation of Reaction Mechanisms for this compound Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. This involves examining both the formation of the core ether structure and the subsequent alkylation step.

The formation of the phenoxybenzene (diphenyl ether) backbone is a critical first step. This aryl ether linkage is typically formed through cross-coupling reactions. While the classic Williamson ether synthesis is common for alkyl aryl ethers, forming diaryl ethers often requires metal-catalyzed methods. liv.ac.uk

Ullmann Condensation: This is a classic method involving the coupling of a phenol with an aryl halide, catalyzed by copper. The mechanism is thought to involve the formation of a copper phenoxide species which then reacts with the aryl halide. nih.govorganic-chemistry.org Kinetic studies of isolated copper(I) phenoxide complexes show they are competent intermediates in the catalytic process. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has been adapted for C-O bond formation. The mechanism involves a catalytic cycle with steps of oxidative addition of the aryl halide to a Pd(0) complex, association of the alcohol or phenol, deprotonation to form a palladium alkoxide/phenoxide, and reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. organic-chemistry.org

Nickel-Catalyzed Etherification: Nickel complexes, being more cost-effective, have emerged as powerful catalysts for C-O cross-coupling. liv.ac.uk Light-promoted nickel catalysis, for example, allows for the etherification of aryl halides and sulfonates with alcohols, appearing to proceed via a Ni(I)-Ni(III) catalytic cycle. liv.ac.ukresearchgate.net

These methods provide pathways to the phenoxybenzene intermediate, which is the substrate for the subsequent alkylation reaction.

The Friedel-Crafts alkylation of phenoxybenzene to form this compound proceeds through distinct intermediates. The mechanism involves several key steps:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the alkylating agent (e.g., 1-tetradecyl chloride or 1-tetradecene) to generate a highly electrophilic carbocation. byjus.compressbooks.pub In the case of an alkene, protonation by a Brønsted acid (or a Lewis acid-cocatalyst system) forms the carbocation. nih.gov

Electrophilic Attack: The electron-rich phenoxybenzene ring uses its π-electrons to attack the tetradecyl carbocation. This attack breaks the aromaticity of the ring and forms a new C-C bond. libretexts.org

Formation of the Arenium Ion: The product of the electrophilic attack is a resonance-stabilized carbocation known as an arenium ion or Wheland complex (also σ-complex). byjus.comnih.gov The positive charge is delocalized across the carbon atoms of the ring.

Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom that formed the new bond with the alkyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the catalyst. byjus.com

The phenoxy group is an ortho-, para-directing activator, meaning the alkylation is expected to occur primarily at the positions ortho or para to the ether linkage. The formation of the 2-substituted product (ortho) is therefore a predicted outcome.

The final product distribution in Friedel-Crafts reactions can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest will predominate. This is the kinetically controlled product. The activation energy for its formation is lower than that for other possible products.

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible. An equilibrium is established, and the most stable product will be the major one formed. This is the thermodynamically controlled product.

Friedel-Crafts alkylations are known for their complex kinetic behavior, often due to the heterogeneous nature of the reactions. masterorganicchemistry.com In the alkylation of phenoxybenzene, the initial site of attack (ortho vs. para) can be influenced by these factors. The ortho-product (this compound) may be kinetically favored, while the para-product (1-phenoxy-4-tetradecylbenzene) is often the more thermodynamically stable isomer due to reduced steric hindrance. Research on the alkylation of similar molecules like naphthalene (B1677914) has shown clear differentiation between kinetically and thermodynamically controlled product compositions. masterorganicchemistry.com

Furthermore, kinetic studies have shown that the rate of reaction can be influenced by the nature of the reactants. For instance, in the alkylation of benzene with α-olefins, the rate of reaction was found to decrease as the carbon chain length of the olefin increased. researchgate.net This suggests that the alkylation with tetradecene might be slower than with shorter olefins under similar conditions. Automated reactors and spectroscopic tools like FTIR are often employed to study the kinetics and thermodynamics of such reactions to optimize for yield and product quality. mt.com

Table 2: Factors Influencing Product Distribution in Alkylation

FactorInfluence on Kinetic ProductInfluence on Thermodynamic ProductRelevance to this compound Synthesis
TemperatureFavored at lower temperatures.Favored at higher temperatures.Can be used to selectively favor the ortho- or para-isomer.
Reaction TimeFavored with shorter reaction times.Favored with longer reaction times, allowing for equilibrium.Control of reaction duration can isolate the initial product.
Catalyst ChoiceShape-selective catalysts (zeolites) can force the formation of a specific isomer.Strong acids (AlCl₃) can facilitate isomerization to the most stable product.Zeolites can favor specific isomers like the para-product due to steric constraints within pores.
Steric HindranceThe less hindered position (para) may react faster in some cases.The least sterically hindered product (para-isomer) is generally more stable.The bulky tetradecyl group leads to significant steric differences between the ortho and para positions.

Computational Chemistry Approaches for 1 Phenoxy 2 Tetradecylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for investigating the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity, in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to provide detailed molecular information. numberanalytics.com

Density Functional Theory (DFT) Applications to Aryl Ethers

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying relatively large molecules like aryl ethers. royalsocietypublishing.org DFT methods are used to determine optimized geometries, electronic properties, and predict reaction pathways. tandfonline.com For instance, functionals like M06-2X and B3LYP are commonly employed to study the electronic structure and reaction energetics of aryl ethers. nih.gov These calculations can elucidate properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and atomic charges, which are fundamental to understanding a molecule's reactivity. utas.edu.au In the context of a photoinduced rearrangement of aryl ethers, DFT has been used to map the reaction pathway, showing it proceeds through a triplet state and identifying the rate-determining steps. researchgate.net

For 1-phenoxy-2-tetradecylbenzene, DFT calculations would be crucial for understanding how the long alkyl chain influences the electronic properties of the phenoxybenzene core. Key calculated parameters would include the HOMO-LUMO gap, which relates to electronic excitability, and the electrostatic potential, which indicates sites susceptible to electrophilic or nucleophilic attack.

Below is an interactive table showing hypothetical DFT-calculated properties for this compound, illustrating the type of data generated by such studies.

Ab Initio Methods for Mechanistic Insights

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and are often used to benchmark other methods or to gain precise mechanistic insights. numberanalytics.comrsc.org Methods like Møller–Plesset perturbation theory (MP2) and high-accuracy composite methods such as CBS-QB3 can provide very accurate reaction and activation energies. nih.gov For aryl ethers, ab initio calculations have been used to distinguish between different potential reaction mechanisms, such as electrophilic addition versus electron transfer, by correlating reaction rates with different Hammett parameters, a distinction supported by the calculations. rsc.org These methods are computationally demanding, but they are invaluable for establishing the energetics of key reaction steps, such as the formation of intermediates or transition states in reactions like the Claisen rearrangement of allyl aryl ethers. nih.gov

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. nih.govceramics.org By solving Newton's equations of motion for a system of atoms, MD can model the dynamics of processes like self-assembly and reveal the nature of intermolecular forces over time. nih.gov These simulations can handle large systems containing thousands of atoms, making them ideal for studying condensed-phase phenomena. mdpi.com

Dynamics of Self-Assembly of Related Amphiphilic Structures

This compound is an amphiphilic molecule, with a hydrophobic tetradecyl tail and a large, somewhat less hydrophobic phenoxybenzene headgroup. In the presence of a solvent, such molecules are expected to self-assemble into ordered structures like micelles or vesicles to minimize unfavorable interactions. wiley.comacs.orgjst.go.jp MD simulations are exceptionally well-suited to study the dynamics of this process. rsc.org Starting from a random distribution of molecules in a simulation box, MD can track their spontaneous aggregation into larger structures. rsc.org These simulations provide atomic-level details of the assembled state, including the shape and size of aggregates, the conformation of molecules within them, and the role of solvent. rsc.orgrsc.org For this compound, MD could predict whether it forms spherical micelles, cylindrical aggregates, or lamellar (bilayer) phases, which is critical for understanding its behavior in various applications.

An illustrative data table from a hypothetical MD simulation is shown below, indicating how structural properties of molecular aggregates might be analyzed.

Cheminformatics and Machine Learning in Phenoxyalkylbenzene Research

The fields of cheminformatics and machine learning (ML) are increasingly pivotal in modern chemical research, offering powerful tools to analyze complex data, predict outcomes, and accelerate discovery. nih.govlongdom.orgnih.gov In the context of phenoxyalkylbenzenes, such as this compound, these computational approaches provide methodologies to navigate and optimize their synthesis. By leveraging large datasets of chemical reactions, ML models can identify patterns and relationships that are not immediately obvious, thereby guiding laboratory work more efficiently. neovarsity.org These technologies are particularly useful for predicting reaction outcomes, optimizing reaction conditions, and exploring the vast chemical space associated with aromatic ether synthesis. wiley.comresearchgate.netpreprints.org

Predictive Modeling for Synthetic Pathway Optimization

For a target molecule like this compound, this process typically involves:

Retrosynthetic Analysis: AI-powered tools can propose several plausible retrosynthetic routes, breaking down the target molecule into simpler, commercially available precursors. preprints.orgrsc.org For this compound, this might suggest pathways like the Williamson ether synthesis or the Ullmann condensation.

Forward Prediction: Once potential routes are identified, forward prediction models assess the viability of each step. researchgate.netnih.gov These models, often based on transformer or graph neural network architectures, can rank different combinations of reactants, catalysts, and solvents based on their predicted success rate. nih.govmdpi.com

Condition Optimization: Machine learning algorithms can fine-tune reaction parameters such as temperature, solvent choice, and catalyst type to maximize yield and selectivity. researchgate.netbeilstein-journals.org This is achieved by building models that correlate reaction conditions with experimental outcomes from large datasets.

Below is a hypothetical table illustrating how a predictive model might rank different synthetic routes for this compound based on various parameters.

Table 1: Illustrative Predictive Model Output for this compound Synthesis

Synthetic Route Catalyst System Solvent Temperature (°C) Predicted Yield (%) Confidence Score
Williamson Ether Synthesis Sodium Hydride (NaH) DMF 80 75 0.92
Ullmann Condensation Copper(I) iodide / L-proline DMSO 120 88 0.85
Buchwald-Hartwig Coupling Pd(OAc)₂ / XPhos Toluene 110 92 0.89

Data Mining of Aromatic Ether Reaction Spaces

The chemical reaction space for a class of compounds like aromatic ethers is immense. wiley.com Data mining provides the tools to systematically explore this space by extracting valuable information from large chemical databases like Reaxys, the Open Reaction Database (ORD), and patent literature. wiley.combeilstein-journals.orgopen-reaction-database.orgnextmovesoftware.com This process helps in understanding reaction trends, identifying novel synthetic methods, and recognizing potential challenges.

For the synthesis of phenoxyalkylbenzenes, data mining can be applied to:

Identify Prevalent Reaction Conditions: By analyzing thousands of documented etherification reactions, it's possible to identify the most commonly used and successful catalysts, solvents, and temperature ranges for similar transformations. beilstein-journals.org

Discover Reaction Rules and Templates: Data mining can automatically extract reaction templates or rules that describe the core transformation of reactants into products. wiley.comacs.org These templates are crucial for building the predictive models used in synthesis planning.

Uncover Substrate Scope and Limitations: Mining reaction data can reveal patterns in how different substituents on the aromatic rings affect reaction outcomes. This information is critical for predicting the success of a chosen synthetic route for a specific molecule like this compound.

Flag Potential Side Reactions: Analysis of reaction databases can highlight common side reactions or unproductive pathways, allowing chemists to proactively avoid certain conditions. wiley.com

The insights gained from data mining are foundational to building robust machine learning models. nih.govbeilstein-journals.org For example, by mining data on the synthesis of long-chain alkyl-substituted aromatic ethers, a model could be better trained to predict the specific challenges associated with the tetradecyl group in this compound, such as steric hindrance or solubility issues.

The following table provides an example of the type of structured data that can be mined from chemical reaction databases, which in turn serves as the training data for predictive models.

Table 2: Example of Mined Data for Aromatic Ether Synthesis Reactions

Reactant 1 Reactant 2 Catalyst Solvent Yield (%) Data Source
Phenol (B47542) 1-Bromododecane K₂CO₃ Acetone 85 USPTO-12345
4-Methoxyphenol 1-Iodooctane Cs₂CO₃ DMF 91 Reaxys ID 67890
Phenol 1-Bromotetradecane NaOH DMSO 78 USPTO-24680

Environmental Chemistry and Degradation Pathways of Phenoxyalkylbenzenes

Biodegradation Mechanisms of Aryl Ethers and Long-Chain Alkanes

Biodegradation represents a primary route for the environmental breakdown of complex organic molecules like 1-Phenoxy-2-tetradecylbenzene. This process relies on the metabolic capabilities of microorganisms to transform or mineralize the compound. The degradation involves distinct enzymatic attacks on the two major components of the molecule: the aryl ether bond and the long-chain alkane.

The microbial breakdown of this compound is a multifaceted process targeting its core structures. The degradation of the aryl ether component is often initiated by powerful oxidative enzymes. tandfonline.com Bacteria capable of cleaving the highly stable ether bond invariably utilize dioxygenase enzymes. tandfonline.com These enzymes, known as angular dioxygenases, act regioselectively, attacking the carbon atom bearing the ether linkage and an adjacent carbon. tandfonline.com This action introduces two hydroxyl groups and leads to the irreversible cleavage of the ether bond, a critical step in the degradation of diaryl ethers. tandfonline.com

Simultaneously, the long tetradecyl chain is subject to degradation pathways typical for long-chain alkanes. Aerobic degradation is initiated by alkane hydroxylases, which introduce an oxygen atom. nih.govresearchgate.net Several classes of these enzymes exist, each with specificities for different alkane chain lengths. core.ac.uk For long-chain alkanes (>C12), key enzyme systems include the integral-membrane alkane hydroxylase (AlkB), cytochrome P450 monooxygenases, and flavin-binding monooxygenases (AlmA). researchgate.netfrontiersin.org A Long-Chain Alkane Monooxygenase (LadA) has also been identified in bacteria that assimilate alkanes longer than C20. frontiersin.org The initial hydroxylation typically occurs at the terminal methyl group (terminal oxidation) to produce a primary alcohol. nih.gov This alcohol is subsequently oxidized to an aldehyde and then to a fatty acid by alcohol and aldehyde dehydrogenases, respectively. nih.govresearchgate.net

Interactive Table 1: Key Enzyme Systems in the Biodegradation of Phenoxyalkylbenzenes

Structural MoietyEnzyme ClassSpecific Enzyme Example(s)Function
Aryl Ether DioxygenasesAngular DioxygenaseCleavage of the recalcitrant aryl ether bond. tandfonline.com
Long-Chain Alkane MonooxygenasesAlkane Hydroxylase (AlkB), Cytochrome P450, AlmA, LadAInitial oxidation of the alkane chain to an alcohol. researchgate.netfrontiersin.orgfrontiersin.org
Intermediate Alcohol DehydrogenasesAlcohol Dehydrogenase (ADH)Oxidation of the primary alcohol to an aldehyde. nih.gov
Intermediate Aldehyde DehydrogenasesAldehyde DehydrogenaseOxidation of the aldehyde to a fatty acid. nih.gov

The enzymatic reactions described above lead to a series of intermediate compounds known as biotransformation products. The process of biotransformation involves the metabolic conversion of chemical compounds through biological catalysts like microorganisms or their enzymes. mdpi.comresearchgate.netmhmedical.com

For the aryl ether portion, angular dioxygenation results in the formation of hydroxylated aromatic compounds, such as catechols. tandfonline.com These intermediates are then susceptible to ring cleavage by other dioxygenases, leading to simpler aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle and ultimately mineralized to carbon dioxide and water. tandfonline.com

The degradation of the tetradecyl chain yields a corresponding C14 fatty acid. researchgate.net This fatty acid then enters the β-oxidation pathway, where it is sequentially shortened by two-carbon units, generating acetyl-CoA. researchgate.netfrontiersin.org The acetyl-CoA is then utilized by the microorganism for energy production and cell growth. frontiersin.org

While specific biotransformation products for this compound are not detailed in the literature, the expected metabolites, based on established pathways for analogous structures, would include phenols, catechols, tetradecanol, tetradecanal, and tetradecanoic acid. Further degradation would produce a variety of smaller organic acids. The identification of such products in laboratory or field studies is essential for confirming the operative degradation pathways. nih.govmdpi.com

The rate and extent of biodegradation of phenoxyalkylbenzenes in soil and water are controlled by a variety of environmental factors. The inherent properties of the compound, such as its hydrophobicity conferred by the long alkyl chain, make its bioavailability a critical limiting factor. tandfonline.com

Key influencing factors include:

Temperature : Biodegradation rates generally decrease with declining temperatures due to reduced enzyme activity. researchgate.net Optimal temperature ranges for hydrocarbon degradation are typically 30-40°C in soil and 20-30°C in marine environments. researchgate.net

pH : Most hydrocarbon-degrading microorganisms thrive in neutral to slightly alkaline conditions (pH 6-8). researchgate.net Extreme pH values can inhibit microbial activity and enzyme function. researchgate.net

Oxygen Availability : Aerobic degradation pathways, which are generally faster and more complete, are dependent on the presence of oxygen as an electron acceptor. whiterose.ac.uk

Nutrient Availability : The availability of essential nutrients like nitrogen and phosphorus can be a limiting factor for microbial growth and metabolism.

Bioavailability : The low water solubility and high sorption potential of hydrophobic compounds like this compound can limit their accessibility to microorganisms. tandfonline.com The production of biosurfactants by some bacteria can enhance the bioavailability of such compounds. frontiersin.org

Microbial Community : The presence of a microbial community with the appropriate enzymatic machinery is a prerequisite for degradation. researchgate.net The structure and adaptability of this community will dictate the potential for breakdown.

Co-contaminants : The presence of other organic compounds can either inhibit degradation through toxicity or preferential metabolism, or enhance it through cometabolism. whiterose.ac.uk

Interactive Table 2: Environmental Factors Affecting Biodegradation

FactorEffect on Biodegradation RateOptimal Condition (General)
Temperature Rate increases with temperature up to an optimum, then decreases. researchgate.net20-40°C
pH Highest rates occur within a specific range; inhibited by acidic or highly alkaline conditions. researchgate.netpH 6-8
Oxygen Essential for aerobic degradation pathways.Aerobic conditions
Nutrients (N, P) Can be limiting for microbial growth and enzymatic activity.Balanced C:N:P ratio
Bioavailability Low bioavailability of hydrophobic compounds limits microbial uptake. tandfonline.comHigh
Co-contaminants Can inhibit, enhance (cometabolism), or have no effect. whiterose.ac.ukVaries

Identification of Biotransformation Products

Environmental Fate Modeling and Persistent Organic Pollutant (POP) Considerations

The environmental fate of phenoxyalkylbenzenes, including this compound, is a critical area of study to understand their potential for persistence, long-range transport, and adverse ecological impacts. Environmental fate modeling integrates a substance's physical and chemical properties to predict its distribution and longevity in various environmental compartments such as air, water, soil, and biota. infotox.co.zaresearchgate.net For compounds like phenoxyalkylbenzenes, with their characteristic aromatic rings and alkyl chains, there is a significant concern that they may exhibit properties of Persistent Organic Pollutants (POPs).

POPs are organic substances that persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment. pops.intepa.gov Key characteristics of POPs include resistance to degradation, semi-volatility enabling long-range atmospheric transport, and high lipophilicity (fat-solubility), which leads to their accumulation in the fatty tissues of organisms and biomagnification through the food chain. pops.intunep.org Given the molecular structure of this compound, which combines a bulky, non-polar tetradecyl group with two aromatic rings, it is predicted to have low water solubility and a high octanol-water partition coefficient (Kow). These properties are strong indicators of potential bioaccumulation and persistence, aligning it with the characteristics of POPs. unep.orgwho.int The Stockholm Convention on POPs aims to eliminate or restrict the production and use of such chemicals, highlighting the global concern over their release into the environment. who.intunece.org

Predictive models are essential tools for assessing the environmental risk of chemicals in the absence of extensive experimental data. rsc.org For phenoxyalkylbenzenes, Quantitative Structure-Activity Relationship (QSAR) models and fugacity-based multimedia environmental models are particularly relevant. infotox.co.zanih.gov

Octanol-Water Partition Coefficient (log Kow): Indicates the tendency of a chemical to partition between fatty tissues and water. A high log Kow suggests high lipophilicity and potential for bioaccumulation.

Water Solubility (S): Low water solubility limits a chemical's mobility in aqueous systems but can increase its tendency to adsorb to soil and sediment.

Vapor Pressure (VP): Influences the rate of volatilization and potential for long-range atmospheric transport.

Henry's Law Constant (HLC): Describes the partitioning between air and water, which is crucial for modeling atmospheric transport and deposition.

Biodegradation Half-Life (t½): Predicts the time required for 50% of the chemical to be broken down by microorganisms.

Fugacity models, a type of multimedia environmental model, use these physicochemical properties to predict a chemical's partitioning and concentration across different environmental compartments (air, water, soil, sediment, biota). infotox.co.za Fugacity, a measure of a chemical's "escaping tendency" from a phase, helps to determine the direction of chemical transport and its ultimate environmental sink. infotox.co.zaresearchgate.net For a substance like this compound, these models would likely predict significant partitioning into soil, sediment, and biota due to its expected high lipophilicity and low water solubility.

Table 1: Key Physicochemical Parameters for Environmental Fate Modeling of this compound Note: The values below are predictive and based on the general properties of phenoxyalkylbenzenes, as specific experimental data for this compound is limited.

Parameter Predicted Value/Range Significance for Environmental Persistence
Molecular Formula C₂₆H₃₈O Provides the basis for calculating molecular weight and other properties.
Molecular Weight 366.58 g/mol High molecular weight often correlates with lower volatility and persistence.
log Kow (Octanol-Water Partition Coefficient) High (> 5) Indicates a strong tendency to bioaccumulate in fatty tissues. unep.org
Water Solubility Very Low (< 1 mg/L) Suggests limited mobility in water but strong adsorption to organic matter in soil and sediment. infotox.co.za
Vapor Pressure Low Reduces the rate of evaporation but can still allow for atmospheric transport. infotox.co.za

| Biodegradation Half-Life | Long | The complex structure with stable ether linkage and alkyl chain suggests slow degradation by microorganisms. fera.co.uk |

The degradation of this compound in the environment, while likely slow, can lead to the formation of various transformation products. These new compounds may have their own distinct toxicological and environmental profiles. The primary degradation pathways for phenoxyalkylbenzenes are expected to be microbial oxidation and, to a lesser extent, photolysis.

Potential transformation reactions for this compound include:

Alkyl Chain Oxidation: The long tetradecyl chain is a likely site for initial microbial attack, primarily through omega-oxidation (at the terminal methyl group) or beta-oxidation, progressively shortening the chain by two-carbon units. This process would generate a series of carboxylic acids.

Aromatic Hydroxylation: Microbial monooxygenases can introduce hydroxyl (-OH) groups onto the benzene (B151609) rings, forming phenolic derivatives. These hydroxylated metabolites are often more water-soluble but can also be more toxic than the parent compound.

Ether Bond Cleavage: The ether linkage (-O-) between the phenyl group and the tetradecylbenzene (B74307) moiety can be cleaved through oxidative or hydrolytic processes. This would break the molecule into two smaller fragments: a phenol (B47542) derivative and a tetradecylbenzene derivative, which would then undergo further degradation. The cleavage of ether bonds is a known pathway for the biodegradation of other ether-containing pollutants. nih.gov

Table 2: Potential Transformation Products of this compound and their Environmental Relevance

Degradation Pathway Potential Transformation Product(s) Environmental Significance
Alkyl Chain Oxidation Phenoxy-phenyl-acetic acid and other short-chain carboxylic acids Increased water solubility and mobility; potential for different biological activity.
Aromatic Hydroxylation Hydroxylated phenoxy-tetradecylbenzenes (Phenolic derivatives) May increase toxicity and reactivity; can be precursors to further polymerization or ring cleavage.

| Ether Bond Cleavage | Phenol, Tetradecyl-catechol | Formation of simpler, potentially more mobile and toxic compounds that undergo separate degradation pathways. nih.gov |

Applications in Materials Science and Functional Chemistry Based on Phenoxyalkylbenzene Motifs

Role of Phenoxyalkylbenzene Structures in Polymer Science

The incorporation of phenoxyalkylbenzene structures into polymers can impart specific properties, influencing everything from synthesis to the final characteristics of the material.

The design of new polymers often involves the use of functional monomers to build macromolecules with desired characteristics. nationalpolymer.com Monomers containing phenoxyalkylbenzene motifs can be integrated into polymer chains through various polymerization techniques. For instance, if functionalized with a polymerizable group like a vinyl or an epoxide, 1-Phenoxy-2-tetradecylbenzene could serve as a monomer in processes like radical polymerization, condensation polymerization, or ring-opening metathesis polymerization (ROMP). beilstein-journals.orgsamsung.co.kr

The synthesis strategy often depends on the desired polymer architecture. For example, in synthesizing polymers for electronic applications, metal-catalyzed cross-coupling reactions are common. precisionlab.com The presence of the long tetradecyl chain would significantly enhance the solubility of the resulting polymer in common organic solvents, a crucial factor for solution-based processing and fabrication of thin films. jcu.edu.auwiley.com The synthesis of polymers from sugar-based cyclic monomers via ROP is an established method for creating biodegradable materials, and similar principles can apply to other functional cyclic monomers. rsc.org Post-polymerization modification is another powerful technique where a pre-synthesized polymer backbone is functionalized with molecules like phenoxyalkylbenzenes, allowing for the introduction of specific side-chain functionalities. mdpi.com

Table 1: Potential Polymerization Strategies for Phenoxyalkylbenzene Monomers

Polymerization TechniqueMonomer RequirementPotential Outcome
Free Radical Polymerization Vinyl-functionalized phenoxyalkylbenzene (e.g., phenoxytetradecyl styrene)High molecular weight polymers with enhanced solubility. jchemrev.comnih.gov
Condensation Polymerization Dihalo- or dihydroxy-functionalized phenoxyalkylbenzenePolyesters or polyethers with tailored thermal and mechanical properties. nationalpolymer.com
Ring-Opening Metathesis Polymerization (ROMP) Strained-ring (e.g., norbornene) functionalized phenoxyalkylbenzeneWell-defined polymer architectures with controlled molecular weight. beilstein-journals.orgsamsung.co.kr
Post-Polymerization Modification Reactive polymer backbone (e.g., poly(styrene-co-maleic anhydride))Introduction of phenoxyalkylbenzene as a side chain to modify properties. mdpi.comjchemrev.com

The physical and chemical properties of a polymer are directly linked to its molecular structure. researchgate.net The introduction of a this compound moiety, either as part of the main chain or as a pendant group, would have predictable effects on the final polymer.

Solubility and Processability: The long C14 alkyl chain acts as a solubilizing group, disrupting polymer chain packing and improving solubility in organic solvents. This is a common strategy used in conjugated polymers for organic electronics to make them solution-processable. jcu.edu.auwiley.com

Crystallinity: The bulky, asymmetric nature of the this compound side group would likely inhibit regular chain packing, leading to amorphous or semi-crystalline polymers with low crystallinity. nih.gov This can be advantageous for applications requiring optical transparency or flexibility.

Thermal Stability: The aromatic phenoxy and benzene (B151609) rings provide good thermal stability. Phenoxy resins, which are polymers based on bisphenol A and epichlorohydrin, are known for their rigidity and thermal stability derived from their aromatic components. mdpi.com

Table 2: Predicted Influence of this compound Moiety on Polymer Properties

PropertyInfluence of Phenoxy-Benzene CoreInfluence of Tetradecyl ChainNet Predicted Effect
Solubility Decreases solubilitySignificantly increases solubilityOverall increase in solubility in organic solvents. jcu.edu.au
Glass Transition (Tg) Increases Tg (rigidity)Decreases Tg (flexibility)Dependent on balance; likely moderate Tg. wiley.comnih.gov
Crystallinity Hinders packing (amorphous)Disrupts packing (amorphous)Low crystallinity, predominantly amorphous state. nih.gov
Thermal Stability High stabilityModerate stabilityGood thermal stability. mdpi.com

Design and Synthesis of Novel Polymeric Materials

Advanced Functional Materials Development

Beyond polymers, the distinct chemical features of the phenoxyalkylbenzene motif lend themselves to applications in lubricants, surfactants, and potentially as additives in organic electronics.

Modern lubricants are complex formulations of base oils and various additives designed to reduce friction and wear. stle.orgresearchgate.net Long-chain alkylbenzenes are used in the synthesis of certain synthetic oils and can function as lubricant base stocks or additives. alfa-chemistry.comgoogle.com

Surfactants are amphiphilic molecules that possess both hydrophilic (water-loving) and lipophilic (oil-loving) parts. precisionlab.comvenus-goa.com This dual nature allows them to reduce surface tension and act as detergents, wetting agents, and emulsifiers. precisionlab.com this compound fits the structural profile of a nonionic surfactant.

Lipophilic Tail: The 2-tetradecylbenzene portion of the molecule serves as a substantial hydrophobic and lipophilic tail.

Hydrophilic Head: The phenoxy group, containing an ether oxygen, provides a polar, hydrophilic character. While not as strongly hydrophilic as the ethoxylate chains found in many common nonionic surfactants, the ether linkage can engage in hydrogen bonding with water. venus-goa.com

This amphiphilic structure would enable the molecule to orient at oil-water interfaces, stabilizing emulsions. Its effectiveness as a surfactant would depend on its hydrophilic-lipophilic balance (HLB). Given the large C14 alkyl chain, it would likely have a low HLB value, making it more suitable for water-in-oil emulsions. Nonionic surfactants are valued for their stability across a wide pH range and their resistance to water hardness. jrhessco.com The primary industrial use of long-chain alkylbenzenes is as a precursor to linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants. tandfonline.com However, the unsulfonated phenoxyalkylbenzene itself would fall into the nonionic category. terchemicals.com

The field of organic electronics utilizes carbon-based materials in devices like LEDs (OLEDs), solar cells, and transistors (OFETs). samsung.co.krnih.gov The core of these materials is typically a π-conjugated system of alternating single and double bonds that facilitates charge transport. sigmaaldrich.com

While this compound is not itself a conjugated material suitable for the active layer of such devices, the phenoxyalkylbenzene motif could be incorporated as a non-conductive side chain onto a conjugated polymer backbone. rsc.org In this role, it would serve several critical functions:

Solubility: As discussed in the polymer section, the long alkyl chain dramatically improves the solubility of otherwise rigid and insoluble conjugated polymers, enabling solution-based manufacturing techniques like printing. jcu.edu.ausigmaaldrich.com

Morphology Control: The bulky side chains can influence the solid-state packing (morphology) of polymer chains. This can affect the electronic coupling between chains and, consequently, device performance. nih.gov

Dielectric Properties: In some device architectures, materials with specific dielectric properties are needed. While the primary application is for solubility, the phenoxy group could subtly influence the local dielectric environment.

However, the presence of a long, insulating alkyl chain can also hinder intermolecular charge hopping if the chains are too bulky and disrupt the necessary π-π stacking between polymer backbones. acs.org Therefore, a careful balance must be struck in the design of such materials.

Surfactant and Emulsifier Chemistry: Structure-Function Relationships

Interfacial Phenomena and Surface Chemistry of Long-Chain Aryl Ethers

Following a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data was found for the chemical compound This compound concerning its interfacial phenomena and surface chemistry. The behavior of molecules at interfaces, such as the boundary between a liquid and a gas or two immiscible liquids, is governed by properties like surface tension and interfacial tension. mdpi.comscience.govresearchgate.net These phenomena arise from the different molecular forces experienced by molecules at the interface compared to those in the bulk of the material. mdpi.comscience.govnih.gov For long-chain aryl ethers, the presence of both a bulky aromatic group and a long aliphatic chain suggests that they would exhibit surface activity. colab.wsrsc.org However, without specific studies on this compound, any discussion of its specific interfacial properties would be purely speculative.

Adsorption and Self-Assembly at Interfaces

There is no available research detailing the adsorption and self-assembly behavior of This compound at any interface. The process of adsorption involves the accumulation of molecules at a surface, which can lead to the spontaneous formation of ordered structures, known as self-assembly. nih.govresearchgate.netbeilstein-journals.org The structure of the molecule, including the length of the alkyl chain and the nature of the headgroup, significantly influences how it packs at an interface and the types of aggregates it forms in solution. nih.govresearchgate.netacs.orgfigshare.comacs.org Studies on related long-chain alkylbenzene sulfonates have shown that the position of the functional group on the benzene ring can affect their self-assembly into structures like micelles and vesicles. nih.govacs.orgfigshare.comacs.org However, no such studies have been published for this compound.

Thin Film Formation and Characterization

Information regarding the formation and characterization of thin films composed of This compound is not present in the current scientific literature. The formation of thin films can be achieved through various deposition techniques, and the resulting film's characteristics are dependent on the molecular structure and the deposition conditions. acs.org The long alkyl chain of this compound might promote ordered packing in a thin film, but without experimental data, the morphology, thickness, and other properties of such a film remain unknown.

Data Tables

Due to the absence of research data for this compound in the specified areas, no data tables can be generated.

Future Directions and Emerging Research Avenues for 1 Phenoxy 2 Tetradecylbenzene

Sustainable Synthetic Routes and Green Chemistry Principles

The industrial viability and environmental impact of 1-phenoxy-2-tetradecylbenzene are intrinsically linked to its method of synthesis. Future research will prioritize the development of sustainable and green synthetic methodologies, moving away from traditional processes that may involve harsh conditions, hazardous reagents, and significant waste generation.

The classic laboratory synthesis for such an ether would likely be a variation of the Williamson ether synthesis, involving a phenoxide and an activated tetradecylbenzene (B74307), or a Friedel-Crafts alkylation. wikipedia.orgnumberanalytics.com However, these methods often suffer from drawbacks like the use of toxic solvents, stoichiometric amounts of base, and the production of salt byproducts, leading to a low atom economy. chegg.comacs.org

Emerging research will focus on catalytic systems that adhere to the principles of green chemistry. unibo.it This includes the use of heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), which can be easily recovered and reused, minimizing waste. researchgate.netcsic.es Investigations into solvent-free reaction conditions or the use of green solvents (e.g., water, supercritical CO2, or bio-derived solvents) are critical. unibo.itresearchgate.net Furthermore, developing catalytic routes that utilize less hazardous and more readily available starting materials, such as the direct O-arylation of alcohols with aryl chlorides catalyzed by abundant metals like nickel, represents a significant step forward. acs.orgresearchgate.net Another promising avenue is the catalytic etherification using weak alkylating agents like esters at high temperatures, which avoids the formation of salt waste altogether. acs.orgacs.orgacs.org The sourcing of precursors like phenol (B47542) and tetradecene from renewable, bio-based feedstocks, such as lignin, is another key aspect of creating a truly sustainable lifecycle for this compound. researchgate.net

Table 1: Comparison of Synthetic Strategies for this compound
ParameterTraditional Synthesis (e.g., Williamson/Friedel-Crafts)Future Sustainable Synthesis
CatalystStoichiometric strong bases (e.g., NaH) or Lewis/Brønsted acids. numberanalytics.comRecyclable heterogeneous catalysts (e.g., zeolites, MOFs) or earth-abundant metal catalysts (e.g., Ni, Cu). researchgate.netcsic.esresearchgate.net
ReagentsAlkyl halides, strong acids/bases.Alcohols, esters, or aryl chlorides as starting materials. acs.orgacs.org
SolventsPolar aprotic solvents (e.g., DMF, DMSO) or halogenated hydrocarbons. numberanalytics.comBenign solvents (water, ethanol), supercritical fluids, or solvent-free conditions. unibo.it
Atom EconomyLow, due to salt byproduct formation. chegg.comHigh, with water or other minimal byproducts. acs.org
Feedstock SourcePetroleum-based.Renewable resources (e.g., lignin-derived phenols). researchgate.net

Advanced Multiscale Computational Modeling

To accelerate the discovery and design of applications for this compound, advanced computational modeling presents a powerful, resource-efficient tool. Multiscale modeling, which combines different levels of theory, can provide a holistic understanding of the molecule's behavior from the quantum to the macroscopic scale.

At the most fundamental level, Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, optimized geometry, and reactivity parameters, such as HOMO-LUMO energy gaps and electrostatic potential maps. nih.govnih.govmdpi.com This information is crucial for predicting its chemical stability and interaction sites.

Moving up in scale, all-atom Molecular Dynamics (MD) simulations can predict the conformational dynamics and self-assembly behavior of this compound in various environments (e.g., in solution, at interfaces, or in a bulk phase). aidic.itchemrxiv.org This is particularly relevant for exploring its potential as a surfactant or lubricant, where its orientation and interaction with surfaces or other molecules are key.

For studying large-scale systems and long-timescale phenomena, such as phase transitions or the formation of complex fluid structures, Coarse-Grained (CG) modeling is indispensable. nih.govacs.orgrsc.orgillinois.edu In a CG model, groups of atoms are represented as single beads, significantly reducing computational cost while retaining essential chemical features. nih.gov Developing a robust CG force field for this compound would enable the simulation of its bulk properties and its behavior in complex mixtures, guiding the formulation of new materials. researchgate.net

Table 2: Multiscale Computational Approaches for this compound Research
Modeling TechniqueResearch GoalPredicted Properties/Insights
Density Functional Theory (DFT)Understand electronic properties and reactivity.Optimized molecular geometry, HOMO/LUMO energies, charge distribution, reaction mechanisms. nih.govmdpi.com
Molecular Dynamics (MD)Simulate molecular motion and interactions.Conformational flexibility, diffusion coefficients, adsorption behavior on surfaces, interaction with solvents. aidic.itchemrxiv.org
Coarse-Grained (CG) ModelingSimulate bulk behavior and self-assembly over long timescales.Phase behavior, formation of micelles or aggregates, viscosity, miscibility in polymer matrices. nih.govrsc.orgillinois.edu
Multiscale (DFT/MD/CG) IntegrationDevelop a comprehensive predictive model.Structure-property relationships, guiding the design of functional materials from the molecular level up. chemrxiv.org

Novel Analytical Strategies for Trace Analysis

The potential use of this compound in industrial applications or its possible formation as a byproduct necessitates the development of sensitive and selective analytical methods for its detection at trace levels in complex matrices. Its chemical structure—a high molecular weight, non-polar compound with a high boiling point—presents analytical challenges.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for analyzing such compounds. Future research will focus on optimizing GC-MS methods, potentially using advanced techniques like tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity in selective reaction monitoring (SRM) mode. thermofisher.com The use of specialized, high-temperature stable capillary columns is crucial to prevent peak tailing and ensure good chromatographic resolution. thermofisher.comrsc.orgrestek.com

For samples where the compound's volatility is a limiting factor, High-Performance Liquid Chromatography (HPLC) offers a viable alternative. mdpi.com Given the non-polar nature of this compound, reversed-phase HPLC would be a starting point. However, ionization can be difficult with standard electrospray ionization (ESI) sources. Therefore, research into advanced ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) is a key future direction. researchgate.netresearchgate.net The use of dopants in APCI can further enhance ionization efficiency for non-polar molecules. researchgate.net Developing methods that require minimal sample preparation, adhering to Green Analytical Chemistry principles, is also a significant goal. mdpi.comresearchgate.net

Table 3: Emerging Analytical Techniques for Trace Analysis of this compound
Analytical TechniquePrinciple & AdvantageResearch Focus for this compound
GC-MS/MSGas-phase separation with highly selective mass detection (SRM). thermofisher.com Provides excellent sensitivity and minimizes matrix interference.Optimization of fragmentation pathways, use of high-temp columns, development of isotope dilution methods for accurate quantification. rsc.org
HPLC-APCI-MSLiquid-phase separation with chemical ionization. Suitable for less volatile, non-polar compounds. researchgate.netMethod development for mobile phase composition, optimization of source parameters, and use of dopants to enhance signal. researchgate.net
HPLC-APPI-MSLiquid-phase separation with photoionization. Excellent for non-polar aromatic compounds not easily ionized by ESI or APCI. researchgate.netExploring different dopants and solvents to maximize photoionization efficiency and sensitivity.
Comprehensive 2D GC (GCxGC-MS)Two-dimensional gas chromatography providing superior separation power for highly complex samples.Resolving the target analyte from complex matrices like lubricating oils or environmental samples.

Development of Targeted Functional Materials

The molecular structure of this compound, featuring a bulky, hydrophobic alkyl chain and a polarizable aromatic ether segment, suggests its potential as a building block for a variety of functional materials. wikipedia.orgchemsec.orgresearchgate.net Research in this area will focus on correlating its structure with macroscopic material properties.

One significant avenue is its application in advanced lubricants and hydraulic fluids. The long alkyl chain can provide desirable viscosity and lubricity, while the aromatic phenoxy group could offer thermal and oxidative stability. Research would involve blending it with base oils and evaluating properties like viscosity index, thermal degradation, and friction coefficient.

Another promising area is in the field of Phase Change Materials (PCMs) for thermal energy storage. thermtest.compcmproducts.net Long-chain alkyl-aromatic compounds can exhibit solid-liquid phase transitions at useful temperatures with high latent heat storage capacity. mdpi.commdpi.comkinampark.com Future work would involve synthesizing high-purity this compound and characterizing its melting point, enthalpy of fusion, and thermal stability over repeated cycles to assess its suitability as a PCM.

Furthermore, the phenoxy and benzene (B151609) rings are sites that can be further functionalized. For example, sulfonation of the aromatic rings could convert the molecule into a surfactant with unique properties, potentially useful in enhanced oil recovery or specialty cleaning formulations. wikipedia.org Polymerization or condensation reactions involving the aromatic rings could lead to novel phenoxy resins or polymers with high thermal stability, specific dielectric properties, or flame-retardant characteristics. researchgate.netdergipark.org.tr

Table 4: Potential Functional Material Applications and Associated Research Directions
Potential ApplicationKey Molecular FeatureEmerging Research Focus
Advanced Lubricant AdditiveLong alkyl chain (lubricity); Aromatic rings (thermal/oxidative stability).Evaluating tribological properties, thermal stability, and miscibility in base oils.
Organic Phase Change Material (PCM)Long alkyl chain driving a distinct solid-liquid phase transition. mdpi.commdpi.comDetermining melting/freezing points, latent heat of fusion, and long-term cycling stability. thermtest.com
Specialty Surfactant PrecursorAmphiphilic potential after functionalization (e.g., sulfonation). chemsec.orgDeveloping sulfonation/functionalization routes and characterizing interfacial properties (e.g., surface tension reduction).
Polymer/Resin MonomerReactive sites on aromatic rings for polymerization. dergipark.org.trnih.govInvestigating polymerization reactions (e.g., with formaldehyde) to create novel thermosetting resins with enhanced properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenoxy-2-tetradecylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, tetradecyl bromide can react with 1-phenoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane vs. toluene) and temperature (40–80°C) significantly affect regioselectivity and yield. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like dialkylated derivatives .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and alkyl chain integrity.
  • HPLC-MS for purity assessment and detection of trace impurities.
  • Elemental analysis to validate empirical formula.
  • FT-IR to identify functional groups (e.g., ether C-O stretching at ~1250 cm⁻¹). Reference spectral libraries for phenoxybenzene derivatives are essential for comparison .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds (e.g., acute toxicity Category 4 for dermal/oral/inhalation routes):

  • Use fume hoods, gloves (nitrile), and safety goggles.
  • Implement closed-system handling to minimize aerosol formation.
  • Store in inert, airtight containers away from oxidizers. Emergency protocols should include decontamination with water and immediate medical consultation for exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the biological activity of phenoxybenzene derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Synthesize analogs with varying alkyl chains (C12–C16) and substituents (e.g., nitro, methoxy).
  • Test antimicrobial/anticancer activity using in vitro assays (e.g., MIC for bacteria, IC₅₀ in cancer cell lines).
  • Correlate lipophilicity (logP values) with membrane permeability using computational models (e.g., DFT or MD simulations) .

Q. What analytical strategies resolve contradictions in reported toxicity data for phenoxybenzene derivatives?

  • Methodological Answer : Address discrepancies via:

  • Meta-analysis of existing studies, focusing on dose-response relationships and exposure routes.
  • In vivo/in vitro comparative assays under standardized conditions (e.g., OECD guidelines).
  • Biomarker identification (e.g., glutathione depletion for oxidative stress) to quantify subacute effects .

Q. How can mechanistic studies elucidate the degradation pathways of this compound in environmental matrices?

  • Methodological Answer :

  • Use LC-QTOF-MS to identify degradation products in soil/water samples.
  • Simulate photolysis (UV irradiation) and hydrolysis (pH 3–9) to track intermediates.
  • Apply isotope labeling (e.g., ¹⁴C-tagged alkyl chains) to monitor mineralization rates. Compare with computational models (e.g., EPI Suite) to predict persistence .

Q. What role does this compound play in material science applications, such as liquid crystal or polymer additives?

  • Methodological Answer :

  • Evaluate thermal stability via TGA/DSC to assess suitability as a plasticizer.
  • Measure mesophase behavior in binary mixtures using polarized optical microscopy .
  • Test mechanical properties (e.g., tensile strength) in polymer composites via ASTM-standard protocols .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

  • Methodological Answer :

  • Document reaction parameters (e.g., catalyst loading, solvent purity) in open-access repositories (e.g., Zenodo).
  • Use robustness testing (e.g., varying humidity, reagent grades) to identify critical variables.
  • Adhere to FAIR data principles for sharing spectra, chromatograms, and raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.